molecular formula C13H6BrClN2O3 B12919834 7-Bromo-5-chloroquinolin-8-yl 1,2-oxazole-3-carboxylate CAS No. 89588-70-5

7-Bromo-5-chloroquinolin-8-yl 1,2-oxazole-3-carboxylate

Cat. No.: B12919834
CAS No.: 89588-70-5
M. Wt: 353.55 g/mol
InChI Key: LWZQRGHONWGCCS-UHFFFAOYSA-N
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Description

7-Bromo-5-chloroquinolin-8-yl isoxazole-3-carboxylate is a heterocyclic compound that combines the structural features of quinoline and isoxazole These moieties are known for their significant biological activities and are commonly found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-chloroquinolin-8-yl isoxazole-3-carboxylate typically involves the following steps:

    Formation of Quinoline Derivative: The starting material, 5-chloroquinoline, undergoes bromination to introduce the bromine atom at the 7th position.

    Isoxazole Ring Formation: The brominated quinoline derivative is then subjected to a cycloaddition reaction with a suitable dipolarophile to form the isoxazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the isoxazole ring, converting it to isoxazoline or isoxazolidine derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Isoxazoline and isoxazolidine derivatives.

    Substitution: Various substituted quinoline and isoxazole derivatives.

Scientific Research Applications

7-Bromo-5-chloroquinolin-8-yl isoxazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 7-Bromo-5-chloroquinolin-8-yl isoxazole-3-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

    7-Bromo-5-chloroquinolin-8-yl isoxazole-5-carboxylate: Similar in structure but with the carboxylate group at the 5th position.

    5-Chloroquinolin-8-yl isoxazole-3-carboxylate: Lacks the bromine atom, which may affect its reactivity and biological activity.

    7-Bromoquinolin-8-yl isoxazole-3-carboxylate: Lacks the chlorine atom, which may influence its chemical properties and applications.

Uniqueness: The presence of both bromine and chlorine atoms in 7-Bromo-5-chloroquinolin-8-yl isoxazole-3-carboxylate enhances its reactivity and potential for diverse chemical modifications. This makes it a valuable compound for the development of new drugs and materials.

Properties

CAS No.

89588-70-5

Molecular Formula

C13H6BrClN2O3

Molecular Weight

353.55 g/mol

IUPAC Name

(7-bromo-5-chloroquinolin-8-yl) 1,2-oxazole-3-carboxylate

InChI

InChI=1S/C13H6BrClN2O3/c14-8-6-9(15)7-2-1-4-16-11(7)12(8)20-13(18)10-3-5-19-17-10/h1-6H

InChI Key

LWZQRGHONWGCCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2Cl)Br)OC(=O)C3=NOC=C3)N=C1

Origin of Product

United States

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